molecular formula C14H20ClN B13197273 4-(4-Chlorophenyl)-3,3-diethylpyrrolidine

4-(4-Chlorophenyl)-3,3-diethylpyrrolidine

Cat. No.: B13197273
M. Wt: 237.77 g/mol
InChI Key: MRCFKSZBZYNROH-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3,3-diethylpyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 4-chlorophenyl group and two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3,3-diethylpyrrolidine typically involves the reaction of 4-chlorobenzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3,3-diethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the 4-chlorophenyl group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully reduced pyrrolidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-3,3-diethylpyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3,3-diethylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-3,3-diethylpyrrolidine
  • 4-(4-Fluorophenyl)-3,3-diethylpyrrolidine
  • 4-(4-Methylphenyl)-3,3-diethylpyrrolidine

Uniqueness

4-(4-Chlorophenyl)-3,3-diethylpyrrolidine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

4-(4-chlorophenyl)-3,3-diethylpyrrolidine

InChI

InChI=1S/C14H20ClN/c1-3-14(4-2)10-16-9-13(14)11-5-7-12(15)8-6-11/h5-8,13,16H,3-4,9-10H2,1-2H3

InChI Key

MRCFKSZBZYNROH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCC1C2=CC=C(C=C2)Cl)CC

Origin of Product

United States

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